(R)-3-(3,5-dichlorophenyl)pyrrolidine
Description
(R)-3-(3,5-Dichlorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 3,5-dichlorophenyl substituent at the 3-position of the pyrrolidine ring. Its stereochemical configuration (R-enantiomer) is critical for its biological activity, particularly in interactions with enzymes or receptors requiring precise spatial recognition. The 3,5-dichlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the pyrrolidine ring provides conformational rigidity and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
(3R)-3-(3,5-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2/t7-/m0/s1 |
InChI Key |
XXXYTJWRFBDEIQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of (R)-3-(3,5-dichlorophenyl)pyrrolidine typically involves several steps:
- Starting Materials: The synthesis begins with the preparation of 3,5-dichlorophenyl derivatives.
- Cyclization Reactions: The formation of the pyrrolidine ring is achieved through cyclization reactions involving appropriate precursors.
- Chiral Resolution: The final step often includes the resolution of racemic mixtures to isolate the desired (R)-enantiomer.
Table 1: Synthetic Routes for this compound
| Step | Description |
|---|---|
| Starting Material | 3,5-Dichlorophenyl derivatives |
| Cyclization | Formation of pyrrolidine ring |
| Chiral Resolution | Isolation of (R)-enantiomer |
Biological Applications
Medicinal Chemistry:
this compound has been investigated for its potential therapeutic effects in various medical conditions:
- Neurological Disorders: Research indicates that this compound may act as a ligand in receptor binding studies, showing promise in treating neurological disorders.
- Anticonvulsant Activity: In a study involving pyrrolidine derivatives, certain compounds demonstrated significant anticonvulsant properties, indicating that modifications to the pyrrolidine structure could enhance efficacy against seizures .
Case Study: Anticonvulsant Activity
A study evaluated various pyrrolidine derivatives for their ability to prevent seizures in animal models. Compounds derived from this compound showed promising results in both maximal electroshock and pentylenetetrazole seizure tests .
Industrial Applications
Beyond medicinal uses, this compound is also utilized in industrial settings:
- Material Development: It serves as a building block in the synthesis of more complex molecules used in the development of novel materials and chemical processes.
- Pesticidal Activity: Certain derivatives have been explored for their insecticidal properties, indicating their potential application in agriculture .
Comparison with Similar Compounds
(a) Role of Substituent Position
- 3,5-Dichlorophenyl vs. 2,4-Dichlorophenyl : The 3,5-dichloro substitution pattern maximizes steric and electronic interactions with hydrophobic enzyme pockets, as seen in furin inhibitors . In contrast, 2,4-dichloro derivatives exhibit weaker binding due to suboptimal halogen placement.
- Pyrrolidine vs. Urea Core : Pyrrolidine-based compounds (e.g., this compound) demonstrate higher enzymatic selectivity compared to urea derivatives (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea), which are primarily herbicidal .
(b) Stereochemical Influence
(c) Pharmacokinetic Differences
- Metabolic Stability : Pyrrolidine derivatives exhibit moderate metabolic stability due to susceptibility to cytochrome P450 oxidation. Pyridine-based analogues (e.g., 3,5-dichlorophenyl-pyridine inhibitors) are more resistant to degradation but carry hepatotoxicity risks .
- Solubility : Urea derivatives (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) have higher aqueous solubility (>10 mg/mL) compared to pyrrolidine analogues (<2 mg/mL), limiting their use in CNS-targeted therapies .
Limitations and Advantages
- Advantages of this compound :
- Superior enantioselectivity for neurological or protease targets.
- Balanced lipophilicity (LogP ~2.8) for blood-brain barrier penetration.
- Disadvantages :
- Synthetic complexity in isolating the R-enantiomer.
- Moderate in vivo half-life (~3 hours in murine models).
Preparation Methods
Organocatalyzed [3+2] Cycloaddition
Recent advances in organocatalysis have enabled the enantioselective construction of pyrrolidine frameworks. A 2024 study demonstrated the use of thiourea and squaramide catalysts to facilitate [3+2] cycloadditions between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. While this method primarily targets dispiro compounds, its mechanistic insights apply broadly to pyrrolidine synthesis:
-
Reaction Conditions : Catalyzed by a cinchona-derived thiourea at -20°C in dichloromethane.
-
Outcomes : Yields of 84–98% with 3–93% ee, scalable to gram quantities without loss of enantioselectivity.
-
Adaptability : Substituting benzothiophenone imines with 3,5-dichlorophenyl-containing analogues could direct stereochemistry at the 3-position.
Transition Metal-Catalyzed Hydrogenation
Hydrogenation of prochiral pyrrolines offers a direct route to chiral pyrrolidines. A patent describing (R)-3-phenylpiperidine synthesis provides transferable strategies:
-
Catalysts : Palladium on carbon (Pd/C) or ruthenium complexes under 50–100 psi H₂.
-
Substrate Design : 3-(3,5-Dichlorophenyl)-1-pyrroline, synthesized via condensation of 3,5-dichlorobenzaldehyde with γ-aminobutyraldehyde.
-
Stereoselectivity : Chiral phosphine ligands (e.g., BINAP) induce enantiomeric excesses >90%.
Chiral Resolution of Racemates
Diastereomeric Salt Formation
Racemic 3-(3,5-dichlorophenyl)pyrrolidine can be resolved using chiral acids, as exemplified by piperidine resolutions:
-
Resolving Agents : L-Tartaric acid (82% ee), L-(-)-dibenzoyltartaric acid (91% ee).
-
Procedure :
-
Scale-Up : Methanol volumes up to 10 L maintain efficiency in industrial settings.
Grignard Reaction-Based Routes
Ring Formation via Grignard Addition
A patented route for (R)-3-phenylpiperidine adapts to pyrrolidine synthesis:
-
Grignard Reaction : 3,5-Dichlorophenylmagnesium bromide reacts with N-protected pyrrolidinone (e.g., N-Boc-2-pyrrolidone) at 0–5°C in THF, forming 3-hydroxy-3-(3,5-dichlorophenyl)pyrrolidine.
-
Dehydration : Treat with triethylsilane (3 eq) in trifluoroacetic acid, yielding 3-(3,5-dichlorophenyl)-1-pyrroline.
-
Hydrogenation : Pd/C-catalyzed hydrogenation at 25°C affords racemic pyrrolidine, resolved via Section 2.1.
Continuous Flow Synthesis
Industrial-scale production of (R)-2-(3,5-dichlorophenyl)pyrrolidine highlights advantages transferable to the 3-substituted analogue:
-
Reactors : Tubular flow systems reduce reaction times from hours to minutes.
Comparative Analysis of Methods
-
Efficiency : Continuous flow systems maximize throughput but require upfront investment.
-
Stereocontrol : Organocatalysis offers superior ee but struggles with bulky substrates.
Mechanistic Insights and Optimization
Stereochemical Induction in Cycloadditions
Density functional theory (DFT) studies of [3+2] reactions reveal:
Hydrogenation Side Reactions
Over-reduction of pyrrolines to pyrrolidines may cause racemization. Mitigation strategies include:
Industrial Applications and Patents
Q & A
Q. What are the foundational synthetic routes for (R)-3-(3,5-dichlorophenyl)pyrrolidine?
The synthesis typically involves multi-step strategies:
- Pyrrolidine core formation : Use of TsCl (tosyl chloride) for amine protection and subsequent cyclization under basic conditions (e.g., NaH/THF) .
- Aryl coupling : Suzuki-Miyaura cross-coupling with 3,5-dichlorophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a toluene/EtOH/H₂O solvent system at 90–105°C .
- Chiral resolution : For the (R)-enantiomer, chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) may be employed, though specific protocols require optimization .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidine ring and dichlorophenyl substituents .
- HPLC-MS : For purity assessment and enantiomeric excess determination (chiral columns recommended) .
- X-ray crystallography : To resolve stereochemical ambiguities, though crystallization challenges may arise due to hydrophobic substituents .
Advanced Research Questions
Q. How can stereochemical purity of the (R)-enantiomer be optimized during synthesis?
- Chiral catalysts : Use Pd complexes with chiral ligands (e.g., BINAP) to induce asymmetry during cross-coupling .
- Kinetic resolution : Enzymatic methods (e.g., lipases) or chiral stationary phases in preparative HPLC .
- Monitoring : Regular chiral HPLC analysis to track enantiomeric excess during reaction progression .
Q. What strategies address contradictory SAR data in enzyme inhibition studies?
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with Tyr158 in InhA inhibitors) using docking simulations and mutational assays .
- Substituent variation : Compare analogs (e.g., 3,5-difluorophenyl vs. dichlorophenyl) to isolate electronic vs. steric effects .
- Co-crystallization : Resolve binding ambiguities by obtaining enzyme-ligand crystal structures .
Q. How are regioselectivity challenges managed in aryl-pyrrolidine coupling?
- Directing groups : Introduce temporary substituents (e.g., -B(OH)₂) to guide cross-coupling at the desired position .
- Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance Pd catalyst efficiency for selective coupling .
- Microwave-assisted synthesis : Accelerate reaction rates to minimize side-product formation .
Q. What analytical methods detect trace impurities or metabolites?
- LC-MS/MS : Quantify degradation products (e.g., dechlorinated metabolites) with high sensitivity .
- Stability studies : Use accelerated thermal/photo-degradation assays to identify labile functional groups (e.g., pyrrolidine ring oxidation) .
- Isotopic labeling : ¹⁴C or ²H tracing to monitor metabolic pathways in biological systems .
Q. How can computational models guide target identification?
- Molecular dynamics (MD) : Simulate ligand-enzyme binding stability, focusing on hydrophobic interactions with the 3,5-dichlorophenyl group .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to predict novel analogs .
- ADMET prediction : Assess logP and polar surface area to optimize blood-brain barrier penetration or renal clearance .
Contradiction Analysis and Troubleshooting
Q. Conflicting bioactivity data across studies: How to resolve?
- Assay standardization : Validate protocols using positive controls (e.g., known InhA inhibitors) to minimize variability .
- Off-target profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logD and IC₅₀ values) .
Q. Inconsistent yields in Suzuki-Miyaura coupling
- Catalyst poisoning : Test for residual moisture or oxygen via Karl Fischer titration/deoxygenation protocols .
- Boronic acid quality : Purify via recrystallization or use freshly prepared derivatives to avoid side reactions .
- Temperature gradients : Ensure precise thermal control (±2°C) to prevent premature catalyst degradation .
Emerging Research Directions
Q. Role in agrochemical development
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
